BenchChemオンラインストアへようこそ!

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)cyclopentanecarboxamide

Medicinal Chemistry Lead Optimization Physicochemical Property

N-(4-((6-Methylpyridazin-3-yl)amino)phenyl)cyclopentanecarboxamide (CAS 1203069-90-2, molecular formula C₁₇H₂₀N₄O, molecular weight 296.37 g/mol) is a synthetic small molecule comprising a 6-methylpyridazin-3-yl aniline core linked via an amide bond to a cyclopentane ring. The compound belongs to the broader class of pyridazine-based carboxamides, which have been investigated as inhibitors of protein kinases (including c-Met) and fatty acid synthase (FASN), making them relevant to oncology and metabolic disease research.

Molecular Formula C17H20N4O
Molecular Weight 296.374
CAS No. 1203069-90-2
Cat. No. B2369497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-((6-methylpyridazin-3-yl)amino)phenyl)cyclopentanecarboxamide
CAS1203069-90-2
Molecular FormulaC17H20N4O
Molecular Weight296.374
Structural Identifiers
SMILESCC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3CCCC3
InChIInChI=1S/C17H20N4O/c1-12-6-11-16(21-20-12)18-14-7-9-15(10-8-14)19-17(22)13-4-2-3-5-13/h6-11,13H,2-5H2,1H3,(H,18,21)(H,19,22)
InChIKeyKRZYSVIKGLRRMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-((6-Methylpyridazin-3-yl)amino)phenyl)cyclopentanecarboxamide (CAS 1203069-90-2): Procurement-Relevant Identity and Class Context


N-(4-((6-Methylpyridazin-3-yl)amino)phenyl)cyclopentanecarboxamide (CAS 1203069-90-2, molecular formula C₁₇H₂₀N₄O, molecular weight 296.37 g/mol) is a synthetic small molecule comprising a 6-methylpyridazin-3-yl aniline core linked via an amide bond to a cyclopentane ring [1]. The compound belongs to the broader class of pyridazine-based carboxamides, which have been investigated as inhibitors of protein kinases (including c-Met) and fatty acid synthase (FASN), making them relevant to oncology and metabolic disease research [2][3]. As a research-grade chemical, it is supplied for non-human, non-therapeutic use by multiple vendors, and its procurement value hinges on structural features that differentiate it from close analogs.

Why N-(4-((6-Methylpyridazin-3-yl)amino)phenyl)cyclopentanecarboxamide Cannot Be Substituted with Generic Pyridazine Carboxamides


Within the pyridazine carboxamide class, small structural modifications—such as replacing the cyclopentanecarboxamide with a benzamide, altering the amine linker to an ether, or inserting a chloro substituent—profoundly alter molecular weight, lipophilicity, hydrogen-bonding capacity, and topological polar surface area (TPSA) [1][2]. These physicochemical differences directly impact target binding, pharmacokinetic profile, and synthetic tractability. Consequently, assuming interchangeable biological activity among compounds sharing the 6-methylpyridazin-3-yl aniline scaffold without experimental confirmation risks invalidating structure-activity relationship (SAR) studies and downstream assay reproducibility. For procurement decisions, selection of this specific compound over close analogs must be justified by its unique combination of the cyclopentane amide and the secondary amine linker, as quantified below.

N-(4-((6-Methylpyridazin-3-yl)amino)phenyl)cyclopentanecarboxamide: Quantitative Differentiation Evidence Against Closest Analogs


Molecular Weight Reduction vs. Benzamide Analog Lowers Lipophilic Burden

Replacing the benzamide moiety with a cyclopentanecarboxamide reduces molecular weight by 7.93 g/mol, from 304.3 g/mol (N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide, CAS 1171837-61-8) to 296.37 g/mol for the target compound [1][2]. This 2.6% MW decrease translates to a lower calculated octanol-water partition coefficient (clogP) of 2.45 [1], which, while not directly measured for the benzamide analog, is consistent with the absence of an aromatic ring and aligns with Lipinski's Rule of Five for drug-likeness. The cyclopentane ring contributes only saturated carbons, avoiding the additional π-π stacking potential of the benzamide phenyl group.

Medicinal Chemistry Lead Optimization Physicochemical Property

Secondary Amine Linker Provides Hydrogen-Bond Donor Capacity Absent in Ether Analogs

The target compound contains a secondary amine (-NH-) linking the 6-methylpyridazine to the phenyl ring, whereas the direct structural analog N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)cyclopentanecarboxamide employs an ether (-O-) linker [1]. Although computed hydrogen-bond donor (HBD) count for the target compound is reported as 0 in the Sildrug database (likely due to internal hydrogen bonding or parameterization), the secondary amine is chemically capable of acting as a hydrogen-bond donor, whereas the ether oxygen is exclusively a hydrogen-bond acceptor. This difference alters the interaction profile with kinase hinge regions, where hydrogen-bond donor-acceptor motifs are critical for ATP-competitive binding. The amino linker also increases basicity (pKa ~5-6 for aryl amines vs. non-basic ether), affecting ionization state at physiological pH.

Kinase Inhibition Hydrogen-Bond Interaction Scaffold Hopping

Cyclopentanecarboxamide Class Association with Fatty Acid Synthase (FASN) Inhibition

The cyclopentanecarboxamide scaffold is specifically claimed in Boehringer Ingelheim's patent family (EP 2491009 B1) as fatty acid synthase (FASN) inhibitors, a target implicated in cancer metabolism and metabolic disorders [1]. While the patent encompasses a broad Markush structure, the exemplified compounds containing the cyclopentanecarboxamide core demonstrated FASN inhibitory activity. The target compound, bearing the 6-methylpyridazin-3-yl amino substituent, falls within this structural scope. By contrast, benzamide analogs (e.g., CAS 1171837-61-8) lack the cyclopentane ring and are not represented in this FASN patent, suggesting divergent target selectivity. Direct IC₅₀ data for the specific compound is not publicly disclosed, but the patent class association provides a rationale for prioritizing this scaffold over non-cyclopentane analogs when FASN is the biological target of interest.

Fatty Acid Synthase Metabolic Disease Cancer Metabolism

Pyridazine Carboxamide Class Association with c-Met Kinase Inhibition

The pyridazine carboxamide class, as claimed in US Patent 9,242,958, has demonstrated unexpected potency as c-Met kinase inhibitors, with certain exemplified pyridazine derivatives showing activity relevant to cancer therapy [1]. The target compound's 6-methylpyridazin-3-yl amino motif is consistent with the core pharmacophore required for c-Met hinge binding. While direct IC₅₀ values for the specific compound are not publicly reported, the patent establishes that pyridazine substitutions at the 6-position (including methyl) are tolerated and modulate kinase selectivity. Analogs where the pyridazine is replaced by pyridine, pyrimidine, or pyrazine (e.g., as in Purdue Pharma's WO/2016022893) exhibit altered kinase inhibition profiles [2], demonstrating that retention of the pyridazine ring is non-negotiable for c-Met activity within this chemotype.

c-Met Kinase Oncology Kinase Inhibitor

Absence of Aromatic Substituents on Cyclopentane Provides Synthetic Tractability Advantage

Unlike 2-chloro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide (CAS 1207028-76-9), which contains an ortho-chloro substituent on the benzamide ring introducing steric hindrance and a potential metabolic liability via CYP450-mediated oxidation , the target compound possesses an unsubstituted cyclopentane ring. This structural simplicity facilitates straightforward chemical derivatization at the cyclopentane position (e.g., via α-alkylation or oxidation) without competing reactivity from halogen substituents. The cyclopentane ring also avoids the metabolic N-dealkylation or oxidative deamination pathways common to alkyl-linked analogs such as N-(2-((6-methylpyridazin-3-yl)amino)ethyl)cyclopentanecarboxamide, which contains an ethylene diamine motif susceptible to oxidative cleavage.

Synthetic Chemistry Building Block Derivatization

N-(4-((6-Methylpyridazin-3-yl)amino)phenyl)cyclopentanecarboxamide: Evidence-Based Research and Industrial Application Scenarios


Lead Compound for Fatty Acid Synthase (FASN) Inhibitor Development Programs

As a cyclopentanecarboxamide derivative falling within the structural scope of Boehringer Ingelheim's FASN inhibitor patent (EP 2491009 B1), this compound serves as a starting point for medicinal chemistry optimization targeting FASN-driven cancers and metabolic disorders [1]. The cyclopentane ring provides a saturated, non-aromatic scaffold that mimics the natural substrate's aliphatic character, distinguishing it from benzamide-based analogs that may exhibit off-target kinase activity.

Kinase Selectivity Profiling in c-Met vs. Non-c-Met Oncology Panels

The 6-methylpyridazin-3-yl amino motif is specifically associated with c-Met kinase inhibition within the pyridazine carboxamide patent class (US 9,242,958) [2]. This compound can be used as a reference standard in selectivity panels comparing c-Met activity against other receptor tyrosine kinases (e.g., VEGFR, FGFR), where heterocycle-modified analogs (pyridine, pyrimidine) serve as selectivity controls.

Structure-Activity Relationship (SAR) Probe for Amine vs. Ether Linker Contributions to Target Binding

The secondary amine linker enables systematic SAR studies into the role of hydrogen-bond donor capability at the hinge-binding region of kinase targets. Paired with its ether analog (N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)cyclopentanecarboxamide), this compound allows head-to-head comparison of binding affinity, residence time, and cellular potency, directly informing scaffold-hopping strategies .

Reference Compound for Physicochemical Property Benchmarking in Early-Stage Drug Discovery

With a molecular weight of 296.37 g/mol, clogP of 2.45, TPSA of 51.02 Ų, and 5 hydrogen-bond acceptors, this compound resides comfortably within Lipinski and Veber rule-of-five space, making it a suitable benchmark for evaluating the drug-likeness of newly synthesized pyridazine-based analogs [3]. Its unsubstituted cyclopentane ring offers a clean baseline for assessing the impact of subsequent functional group additions on solubility, permeability, and metabolic stability.

Quote Request

Request a Quote for N-(4-((6-methylpyridazin-3-yl)amino)phenyl)cyclopentanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.